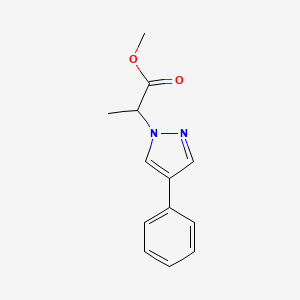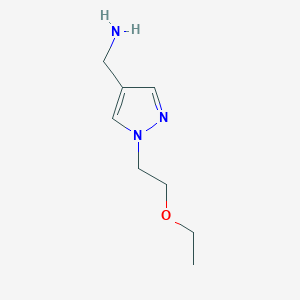![molecular formula C9H13N5O B1468115 {1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1247102-95-9](/img/structure/B1468115.png)
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Vue d'ensemble
Description
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (or DMTM for short) is a heterocyclic molecule that has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. It is a derivative of 1H-1,2,3-triazole, which is a five-membered ring structure that is composed of three nitrogen atoms and two carbon atoms. DMTM is a versatile molecule that can be used as a building block for the synthesis of many other compounds.
Applications De Recherche Scientifique
Anticancer Research
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The triazole ring can interact with various biological targets, enhancing pharmacokinetics and pharmacodynamics. Compounds similar to the one have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . The ability to form hydrogen bonds with targets like the aromatase enzyme makes these compounds significant in the design of new anticancer drugs.
Antimicrobial and Antifungal Applications
Triazole compounds are known for their antimicrobial and antifungal activities. They can bind with enzymes and receptors in biological systems, leading to versatile biological activities. Triazoles are central components in drugs like fluconazole and voriconazole, which are used to treat fungal infections . The structural features of triazoles allow them to combat a wide range of Gram-positive and Gram-negative bacteria.
Organic Synthesis
The oxazole ring, a five-membered heterocyclic moiety, is commonly found in bioactive natural products and pharmaceuticals. It serves as a valuable building block or intermediate for synthesizing more complex molecules with potential biological activity. The compound could be used to create novel entities with enhanced biological functions.
Drug Discovery
In drug discovery, the combination of oxazole and triazole rings can lead to the development of new drugs with improved efficacy and safety profiles. The molecular structure of these compounds allows for the creation of hybrid molecules with increased antimicrobial action .
Antioxidant Properties
Oxazole derivatives have been associated with antioxidant properties. They can neutralize free radicals and protect cells from oxidative stress. This property is beneficial in the prevention of diseases related to oxidative damage .
Pharmacological Potentials
The triazole nucleus is present in a variety of drug classes with diverse pharmacological potentials, including anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The compound could be explored for these pharmacological effects.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction of compounds with biological targets. The compound’s ability to form hydrogen bonds can be exploited to study its binding modes and mechanism of action within the binding pockets of various enzymes .
Mécanisme D'action
Target of Action
Oxazole and triazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of oxazole and triazole derivatives can vary greatly depending on their structure and the specific functional groups they contain . Without specific information on this compound, it’s difficult to provide an accurate description of its mode of action.
Biochemical Pathways
Oxazole and triazole derivatives can affect a variety of biochemical pathways. For example, some oxazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some oxazole and triazole derivatives have been found to have therapeutic effects in treating various diseases .
Propriétés
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-6-9(7(2)15-12-6)5-14-4-8(3-10)11-13-14/h4H,3,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATVRYMLEMLYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)


![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)


![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)

![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)